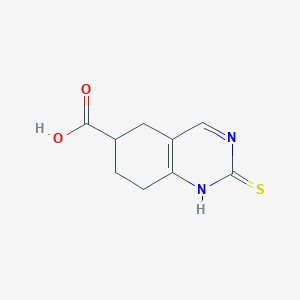

2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C9H10N2O2S |

|---|---|

Peso molecular |

210.26 g/mol |

Nombre IUPAC |

2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2S/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h4-5H,1-3H2,(H,12,13)(H,10,11,14) |

Clave InChI |

ARLAVAMZGUYMCM-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(CC1C(=O)O)C=NC(=S)N2 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction proceeds via a tandem Michael addition-cyclization sequence. The α-aminoamidine acts as a dinucleophile, attacking the α,β-unsaturated ketone moieties of the bis-benzylidene cyclohexanone. Subsequent intramolecular cyclization forms the pyrimidine ring, with the carboxylic acid group arising from hydrolysis of a pre-installed ester functionality. Critical parameters include:

-

Solvent System: Dimethylformamide (DMF) facilitates both solubility and basicity, with NaH as the preferred base for deprotonation.

-

Temperature: Reactions typically proceed at 50–80°C for 24–48 hours, balancing yield and side-product formation.

-

Protecting Groups: tert-Butyloxycarbonyl (Boc) groups at C2 stabilize intermediates, enabling subsequent functionalization.

Thiol Group Introduction

Post-cyclization thiolation employs mercaptoacetic acid under acidic conditions. The Boc-protected intermediate undergoes simultaneous deprotection and thiol incorporation when treated with HCl in methanol at 40°C for 24 hours. This step achieves 75–82% yield, with purity confirmed via HPLC (>95%).

Thiolation of Preformed Tetrahydroquinazoline Carboxylic Acid Derivatives

An alternative strategy involves modifying preassembled tetrahydroquinazoline-6-carboxylic acid derivatives through nucleophilic substitution or radical thiol-ene reactions.

Nucleophilic Displacement of Halides

Halogenated precursors (e.g., 2-chloro derivatives) react with thiourea in ethanol under reflux to install the mercapto group:

Yields range from 65–78%, with reaction times of 6–8 hours. Table 1 summarizes optimized conditions.

Table 1: Thiolation via Nucleophilic Substitution

| Precursor | Thiourea Equiv. | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Cl-THQ-6-COOH | 1.2 | Ethanol | 78 | 72 |

| 2-Br-THQ-6-COOH | 1.5 | DMF | 100 | 68 |

Radical Thiol-Ene Functionalization

UV-initiated thiol-ene reactions using allyl-protected tetrahydroquinazolines and thioacetic acid provide regioselective thiol installation. Post-reaction hydrolysis with NaOH yields the free mercapto group. This method achieves 85–90% conversion but requires stringent oxygen-free conditions.

One-Pot Synthesis Using β-Ketoesters and Azides

Adapting methodologies from triazole synthesis, β-ketoesters serve as carboxylic acid precursors in a one-pot protocol.

Reaction Design

The azide component (e.g., benzyl azide) reacts with β-ketoester derivatives under basic conditions, forming the tetrahydroquinazoline skeleton via [4+2] cycloaddition. Key advantages include:

Workflow and Purification

-

Cycloaddition: Conducted in aqueous ethanol (95%) at 80°C for 16 hours.

-

Acidification: Neutralization with HCl precipitates the crude product.

-

Purification: Silica gel chromatography (hexanes:ethyl acetate, 9:1) followed by recrystallization from methanol.

Functionalization via Protecting Group Strategies

Protecting groups enable sequential modification of the tetrahydroquinazoline scaffold.

Carboxylic Acid Protection

Methyl ester protection via Fischer esterification (HSO/MeOH) prevents side reactions during thiolation. Deprotection uses LiOH in THF/HO (4:1), achieving >90% recovery.

Mercapto Group Masking

Thioacetate intermediates (S-acetyl derivatives) enhance stability during purification. Cleavage with NHOH/MeOH (1:1) restores the -SH group without racemization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 70–82 | >95 | Moderate | Mild conditions |

| Nucleophilic Thiolation | 65–78 | 90 | High | Simple setup |

| One-Pot β-Ketoester/Azide | 30–95 | 85 | High | Atom economy |

| Radical Thiol-Ene | 85–90 | 88 | Low | Regioselectivity |

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

El ácido 2-mercapto-5,6,7,8-tetrahidroquinazolina-6-carboxílico tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus potenciales propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como un posible agente terapéutico para diversas enfermedades.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

El mecanismo de acción del ácido 2-mercapto-5,6,7,8-tetrahidroquinazolina-6-carboxílico implica su interacción con dianas moleculares y vías específicas. El grupo mercapto puede formar enlaces covalentes con grupos tiol en las proteínas, inhibiendo potencialmente su función. El grupo ácido carboxílico puede participar en enlaces de hidrógeno e interacciones electrostáticas, lo que afecta la afinidad de unión del compuesto a sus dianas .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs:

Key Observations :

- Chlorinated derivatives (e.g., 2,4-dichloro analog) exhibit higher molecular weight and hydrophobicity, which may reduce solubility but enhance stability .

- Mercaptosuccinic acid , while lacking a heterocyclic core, shares thiol and carboxylic acid groups, enabling similar metal-chelating properties .

Contrasts :

- Antimicrobial Activity : Quinazoline derivatives (e.g., target compound) show broader efficacy against bacteria compared to benzimidazoles, which are more associated with antiparasitic applications .

- Solubility : The tetrahydro ring in the target compound likely improves water solubility over fully aromatic quinazolines, whereas chlorinated analogs are less soluble .

Actividad Biológica

2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS Number: 1556457-03-4) is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.26 g/mol. The compound features a tetrahydroquinazoline core structure with a carboxylic acid and a mercapto group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1556457-03-4 |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.26 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study on related quinazoline derivatives demonstrated their ability to inhibit Aurora A kinase, which is crucial for cell cycle regulation. The derivative compound (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) showed an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line and induced apoptosis through cell cycle arrest at the G1 phase .

The mechanism of action for compounds like this compound may involve:

- Inhibition of Kinases : Compounds in this class often act as ATP competitors at kinase active sites.

- Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at specific phases (e.g., G1 phase), preventing further proliferation.

Antioxidant Activity

Preliminary studies suggest that this compound may also possess antioxidant properties due to the presence of the thiol (-SH) group. This could help mitigate oxidative stress in cells and contribute to its anticancer effects.

Table 1: Biological Activity Overview

Table 2: Comparison with Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | N/A | Inhibition of kinases; apoptosis induction |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 168.78 | Kinase inhibition; G1 phase arrest |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, and what are their critical optimization parameters?

- Methodological Answer : The synthesis typically involves cyclocondensation of amino precursors with carbonyl derivatives under acidic or basic conditions. For example, amino compounds (e.g., thiourea derivatives) can react with cyclic ketones or aldehydes to form the tetrahydroquinazoline core. Key parameters include pH control (to avoid thiol oxidation), temperature (80–100°C for efficient cyclization), and solvent choice (e.g., ethanol or DMF for solubility). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid moiety .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the tetrahydroquinazoline ring structure and thiol (-SH) proton resonance (~1.5–2.5 ppm). The carboxylic acid proton is typically absent in D₂O-exchanged spectra.

- HPLC-MS : Used to verify purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 239.2).

- FT-IR : Peaks at ~2500–2600 cm⁻¹ (S-H stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and 1600 cm⁻¹ (C=N of quinazoline) .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood due to thiol volatility. Avoid contact with oxidizing agents to prevent disulfide formation.

- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can substitution patterns (e.g., chloro, methoxy) at the 5- or 7-positions modulate biological activity, and what strategies resolve contradictory SAR data?

- Methodological Answer :

- Substitution Strategies : Introduce electron-withdrawing groups (e.g., Cl at position 5) via nucleophilic aromatic substitution. Methoxy groups (position 7) can be demethylated using BBr₃ to yield hydroxyl derivatives for enhanced hydrogen bonding .

- Data Contradictions : Discrepancies in IC₅₀ values may arise from impurities (e.g., disulfide dimers). Validate purity via HPLC and confirm structure with 2D NMR (COSY, HSQC). Cross-validate bioassay results using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or proteases)?

- Methodological Answer :

- Docking Studies : Use crystal structures of target proteins (PDB ID: ZR9 for quinazoline-binding domains) . Optimize ligand protonation states (carboxylic acid deprotonated at physiological pH) with tools like Schrödinger Suite.

- MD Simulations : Run 100-ns simulations to assess binding stability. Focus on thiol-mediated covalent interactions (e.g., with cysteine residues) and solvation effects .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.